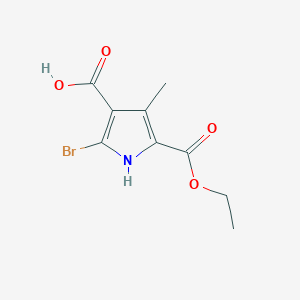
Bis(2-chloroethyl) N,N'-(methylenedi-4,1-phenylene)biscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate: is a chemical compound with the molecular formula C19H20Cl2N2O4 and a molecular weight of 411.288 g/mol . This compound is known for its unique structure, which includes two chloroethyl groups and a methylenedi-4,1-phenylene backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate typically involves the reaction of 4,4’-methylenedianiline with 2-chloroethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4’-Methylenedianiline+2-Chloroethyl isocyanate→Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic backbone can undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates.
Hydrolysis: Formation of 4,4’-methylenedianiline and 2-chloroethanol.
Oxidation: Formation of oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms involving carbamates.
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to interact with biological molecules.
- Studied for its cytotoxic effects on certain cancer cell lines.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of coatings and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate involves its interaction with biological molecules, particularly proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links. This can result in the inhibition of cellular processes and induce cytotoxic effects. The compound’s ability to form such cross-links makes it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
Bis(2-chloroethyl)amine: Similar in structure but lacks the methylenedi-4,1-phenylene backbone.
Bis(2-chloroethyl)ether: Contains chloroethyl groups but has an ether linkage instead of a carbamate.
Bis(2-chloroethyl)urea: Similar functional groups but with a urea backbone.
Uniqueness:
- The presence of the methylenedi-4,1-phenylene backbone in Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate provides unique steric and electronic properties.
- The compound’s ability to form stable cross-links with biological molecules distinguishes it from other similar compounds.
Propiedades
Número CAS |
25464-85-1 |
|---|---|
Fórmula molecular |
C19H20Cl2N2O4 |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
2-chloroethyl N-[4-[[4-(2-chloroethoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20Cl2N2O4/c20-9-11-26-18(24)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(25)27-12-10-21/h1-8H,9-13H2,(H,22,24)(H,23,25) |
Clave InChI |
ILRJFWFKCLXWPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCl)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)

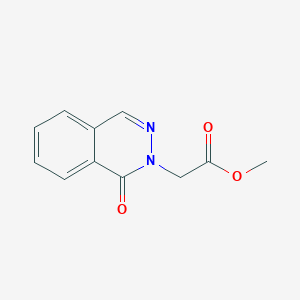
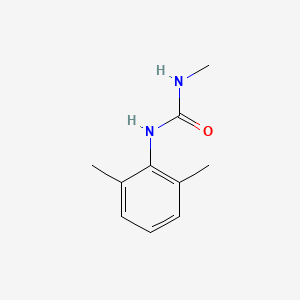
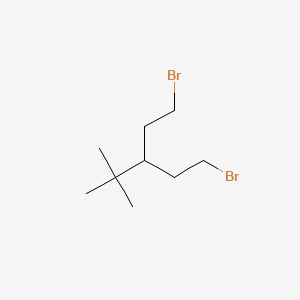

![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
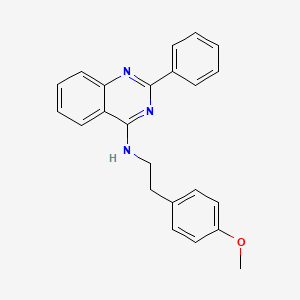
![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
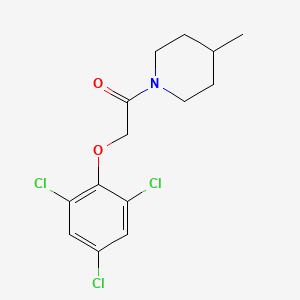

![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
